Molecular structure of 4-(Trifluoromethoxy)isophthalonitrile
Molecular structure of 4-(Trifluoromethoxy)isophthalonitrile
An In-depth Technical Guide to the Molecular Structure of 4-(Trifluoromethoxy)isophthalonitrile
Abstract
4-(Trifluoromethoxy)isophthalonitrile is a fluorinated aromatic compound featuring a unique convergence of functional groups that make it a molecule of significant interest in materials science and medicinal chemistry. The presence of a trifluoromethoxy group imparts desirable properties such as high thermal stability, metabolic resistance, and lipophilicity, while the isophthalonitrile moiety serves as a versatile precursor for synthesizing complex macrocycles like phthalocyanines and high-performance polymers. This guide provides a comprehensive examination of the molecular structure of 4-(Trifluoromethoxy)isophthalonitrile. It outlines the theoretical underpinnings of its structure, details the analytical workflows required for its empirical elucidation, proposes a viable synthetic pathway, and discusses its potential applications for researchers, chemists, and drug development professionals.
Introduction: A Molecule of Convergent Functionality
4-(Trifluoromethoxy)isophthalonitrile (CAS No. 1020063-01-7) is a substituted benzene derivative with the molecular formula C₉H₃F₃N₂O.[1][2][3] Its structure is defined by a 1,3-dicyanobenzene (isophthalonitrile) core, further substituted at the 4-position with a trifluoromethoxy (-OCF₃) group. This strategic arrangement of electron-withdrawing groups (-CN, -OCF₃) on an aromatic scaffold creates a molecule with distinct electronic and physicochemical properties.
The trifluoromethoxy group is a critical pharmacophore in modern drug design. It is often considered a bioisostere of a methoxy group but with significantly different electronic properties; it is strongly electron-withdrawing via induction and only weakly π-donating. This substituent can enhance metabolic stability, improve membrane permeability, and modulate protein-ligand interactions.[4] Concurrently, the nitrile functionalities are not only synthetically versatile handles but are also known to participate in hydrogen bonding and other non-covalent interactions, making them valuable in the design of enzyme inhibitors and other bioactive molecules. Phthalonitrile derivatives are also renowned precursors to phthalocyanines, a class of robust pigments and functional materials.[5][6]
This document serves as a technical guide to understanding and verifying the molecular structure of this compound, providing both theoretical predictions and the practical, self-validating experimental protocols necessary for its unambiguous characterization.
Theoretical Structural Analysis & Predicted Properties
The molecular architecture of 4-(Trifluoromethoxy)isophthalonitrile is dominated by the interplay of its functional groups. The two nitrile groups and the trifluoromethoxy group are potent electron-withdrawing groups, which significantly deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the withdrawing groups.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1020063-01-7 | [1][2][7] |
| Molecular Formula | C₉H₃F₃N₂O | [1][3] |
| Molecular Weight | 212.13 g/mol | [1][2] |
| Synonyms | 2,4-dicyanotrifluoromethoxybenzene, 4-(trifluoromethoxy)benzene-1,3-dicarbonitrile | [2] |
Workflow for Structural Elucidation
Confirming the identity and purity of a synthesized molecule is paramount. The following section details the multi-technique analytical workflow required to provide irrefutable evidence for the structure of 4-(Trifluoromethoxy)isophthalonitrile. This sequence represents a self-validating system where each analysis provides complementary information.
Caption: Standard analytical workflow for molecular structure elucidation.
Mass Spectrometry (MS): Molecular Weight Confirmation
Expertise & Causality: Mass spectrometry is the first-line technique to confirm that the target molecule has been synthesized. Electron Impact (EI) is a common method for small, relatively stable organic molecules, providing both the molecular weight and valuable fragmentation data that acts as a structural fingerprint.
Protocol: Electron Impact Mass Spectrometry (EI-MS)
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Sample Preparation: Dissolve a sub-milligram quantity of the purified compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine). Set the electron energy to 70 eV.
-
Data Acquisition: Introduce the sample via a direct insertion probe or GC inlet. Acquire the mass spectrum over a range of 50-300 m/z.
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Data Analysis:
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Identify the molecular ion peak (M⁺•). Its m/z value should correspond to the molecular weight of the compound (212.13).
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Analyze the isotopic pattern to confirm the elemental composition (presence of carbon).
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Identify key fragment ions. The fragmentation pattern provides corroborating evidence for the structure.
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Predicted Fragmentation Data:
| m/z Value | Identity | Rationale |
| 212 | [C₉H₃F₃N₂O]⁺• | Molecular Ion (M⁺•) |
| 186 | [M - CN]⁺ | Loss of a nitrile group |
| 129 | [M - OCF₃]⁺ | Loss of the trifluoromethoxy radical |
| 103 | [C₇H₃N]⁺• | Loss of OCF₃ and CN |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Causality: FT-IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[8][9] For this molecule, the key signatures will be the nitrile, ether, and carbon-fluorine bonds.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Instrument Setup: Collect a background spectrum of the clean, empty ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the sample over the range of 4000-600 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2230 | C≡N stretch | Nitrile |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1250-1200 | C-O stretch | Aryl Ether |
| ~1190-1150 | C-F stretch (asymm.) | Trifluoromethoxy |
| ~1100 | C-F stretch (symm.) | Trifluoromethoxy |
| ~800-900 | C-H out-of-plane bend | Substituted Aromatic |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Connectivity Mapping
Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[10] The unique electronic environment of each nucleus results in a distinct resonance signal, and interactions between neighboring nuclei (coupling) reveal their proximity. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all essential.
Protocol: Multinuclear NMR Analysis
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Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Shim the magnetic field to ensure homogeneity.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
Data Analysis: Analyze the chemical shifts (δ), integration values (for ¹H), and coupling patterns.
Predicted NMR Data:
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¹H NMR: The three aromatic protons are in unique chemical environments and will produce three distinct signals.
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δ ~8.2-8.5 ppm (1H, d): Proton at C5, ortho to two cyano groups, expected to be the most downfield.
-
δ ~8.0-8.2 ppm (1H, dd): Proton at C6, ortho to one cyano group and coupled to two other protons.
-
δ ~7.6-7.8 ppm (1H, d): Proton at C2, ortho to one cyano and the OCF₃ group.
-
-
¹³C NMR: Nine distinct carbon signals are expected.
-
δ ~160-165 ppm (q): Carbon attached to OCF₃ (C4), showing quartet splitting due to coupling with ¹⁹F.
-
δ ~120 ppm (q): Carbon of the CF₃ group, a strong quartet.
-
δ ~115-140 ppm: Signals for the remaining aromatic carbons.
-
δ ~115-120 ppm: Signals for the two nitrile carbons (C≡N).
-
-
¹⁹F NMR:
-
δ ~ -58 ppm (s): A single sharp singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group.
-
Single Crystal X-ray Crystallography: Definitive 3D Structure
Expertise & Causality: While the combination of MS, IR, and NMR provides a conclusive structural assignment, X-ray crystallography offers the ultimate, unambiguous proof.[5][11] It provides precise bond lengths, bond angles, and information about the molecule's packing and intermolecular interactions in the solid state.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., chloroform/hexane).[5]
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to determine the initial atomic positions. Refine the structural model against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and angles.
Proposed Synthetic Pathway
While multiple synthetic routes can be envisioned, a highly plausible approach involves the nucleophilic aromatic substitution (SₙAr) on a readily available isophthalonitrile precursor. 4-Nitrophthalonitrile is an excellent candidate due to the strong activation of the nitro group's leaving ability by the two flanking cyano groups.[6]
Caption: Proposed SₙAr pathway for the synthesis of the target molecule.
Protocol: Synthesis via SₙAr
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitrophthalonitrile (1 equivalent).
-
Solvent: Add a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF) to dissolve the starting material.
-
Reagent Addition: Add a source of trifluoromethoxide, such as potassium trifluoromethoxide, or generate it in situ.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.
Potential Applications in Research and Development
The unique structural motifs of 4-(Trifluoromethoxy)isophthalonitrile position it as a valuable building block for advanced materials and bioactive compounds.
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- 5. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]
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